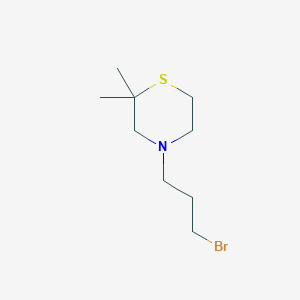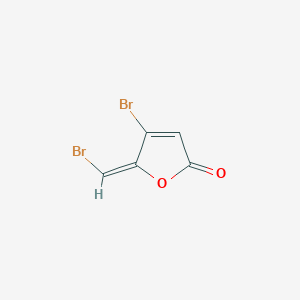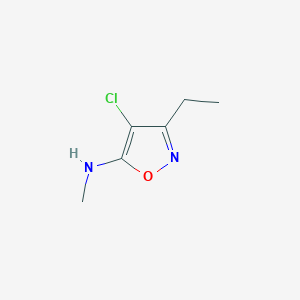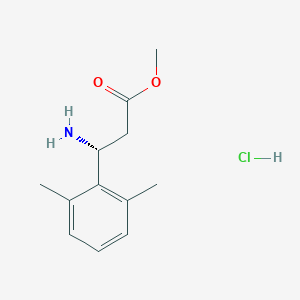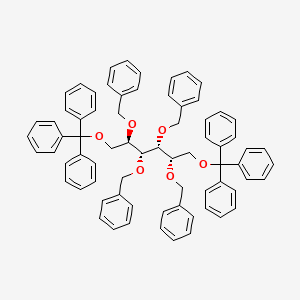
((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” is a complex organic molecule characterized by multiple benzyl ether groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” typically involves multi-step organic synthesis techniques. The process begins with the preparation of the hexane backbone, followed by the introduction of benzyloxy groups through etherification reactions. Key steps include:
Formation of the Hexane Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Benzyloxy Groups: Benzyl alcohols are reacted with the hexane backbone using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy groups can undergo oxidation to form benzaldehyde derivatives.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and multiple functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(benzyloxy)methane: Similar in having multiple benzyloxy groups but with a simpler central structure.
Hexakis(benzyloxy)benzene: Similar in having multiple benzyloxy groups attached to a benzene ring.
Uniqueness
The uniqueness of “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” lies in its combination of a hexane backbone with multiple benzyloxy groups, providing a balance of flexibility and rigidity, as well as multiple reactive sites for further functionalization.
This detailed overview should provide a comprehensive understanding of the compound and its potential applications
Properties
Molecular Formula |
C72H66O6 |
|---|---|
Molecular Weight |
1027.3 g/mol |
IUPAC Name |
[diphenyl-[(2S,3R,4R,5R)-2,3,4,5-tetrakis(phenylmethoxy)-6-trityloxyhexoxy]methyl]benzene |
InChI |
InChI=1S/C72H66O6/c1-11-31-57(32-12-1)51-73-67(55-77-71(61-39-19-5-20-40-61,62-41-21-6-22-42-62)63-43-23-7-24-44-63)69(75-53-59-35-15-3-16-36-59)70(76-54-60-37-17-4-18-38-60)68(74-52-58-33-13-2-14-34-58)56-78-72(64-45-25-8-26-46-64,65-47-27-9-28-48-65)66-49-29-10-30-50-66/h1-50,67-70H,51-56H2/t67-,68+,69-,70-/m1/s1 |
InChI Key |
AQGGKZFFKJEJIP-GDYHQRTNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[C@H]([C@@H]([C@H](COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)COC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C(C(COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


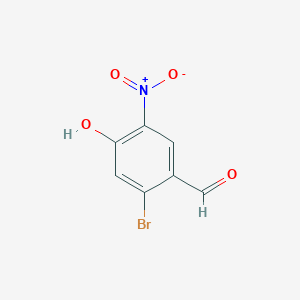
![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
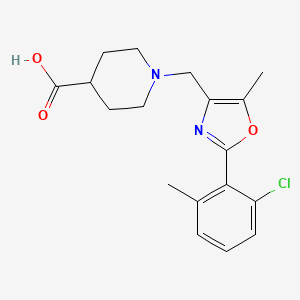
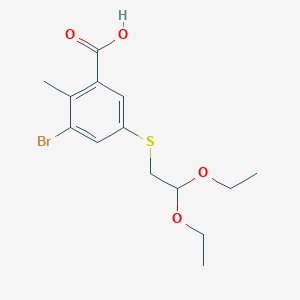
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
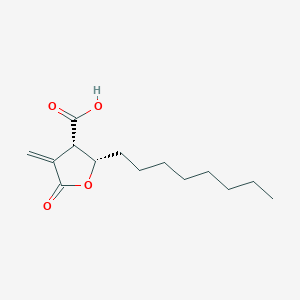
![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
